molecular formula C10H5BrClF2N B2491896 3-Bromo-4-chloro-2-(difluoromethyl)quinoline CAS No. 1713713-44-0

3-Bromo-4-chloro-2-(difluoromethyl)quinoline

Cat. No.: B2491896
CAS No.: 1713713-44-0
M. Wt: 292.51
InChI Key: MPIBMJLCPPTHCX-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrClF2N and a molecular weight of 292.51 g/mol It is a quinoline derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-(difluoromethyl)quinoline typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

3-Bromo-4-chloro-2-(difluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-(difluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen and difluoromethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-2-(difluoromethyl)quinoline is unique due to the combination of its quinoline core with bromine, chlorine, and difluoromethyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-bromo-4-chloro-2-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF2N/c11-7-8(12)5-3-1-2-4-6(5)15-9(7)10(13)14/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBMJLCPPTHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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